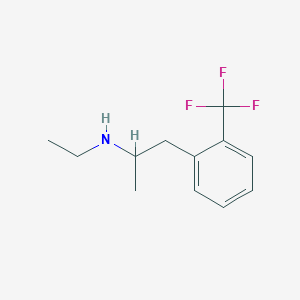
Fenfluramin-Verunreinigung
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine has been a significant area of research. Studies include the synthesis of novel imidazo[1,2-a]pyrimidine compounds. Additionally, investigations into the crystal structures of cathinone derivatives provide insights into the stereochemical aspects of related compounds.Molecular Structure Analysis
The molecular formula of N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine is CHFN with an average mass of 285.229 Da and a mono-isotopic mass of 285.095215 Da .Chemical Reactions Analysis
N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine has been explored in the context of catalysis and chemical reactions. For instance, the formation of 2-(sulfooxy)propane-1,2,3-tricarboxylic acid, which catalyzes the formylation of alcohols and amines, involves compounds structurally related to N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine.Physical And Chemical Properties Analysis
The physical and chemical properties of N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine include a density of 1.2±0.1 g/cm3, boiling point of 221.1±40.0 °C at 760 mmHg, vapour pressure of 0.1±0.4 mmHg at 25°C, enthalpy of vaporization of 45.8±3.0 kJ/mol, and flash point of 87.5±27.3 °C .Wissenschaftliche Forschungsanwendungen
Epilepsiebehandlung
Fenfluramin wurde für seine Wirksamkeit bei der Reduzierung der Anfallshäufigkeit und der Linderung von Komorbiditäten bei seltenen, therapieresistenten Epilepsien wie dem Dravet-Syndrom und dem Lennox-Gastaut-Syndrom anerkannt . Sein einzigartiger Wirkmechanismus umfasst eine doppelte Wirkung auf den Sigma-1-Rezeptor und serotonerge Aktivität, die dazu beiträgt, ein Gleichgewicht zwischen exzitatorischen und inhibitorischen neuronalen Netzwerken zu halten .
Pharmakokinetische Forschung
Die pharmakokinetischen Eigenschaften von Fenfluramin sind entscheidend für das Verständnis seiner Absorption, Verteilung, Metabolisierung und Ausscheidung. Es wird schnell resorbiert mit einer Bioverfügbarkeit von 75–83%, und sein primärer Metabolismus beinhaltet Enzyme wie CYP1A2, CYP2B6 und CYP2D6 . Diese Informationen sind entscheidend für die Entwicklung neuer Medikamente mit ähnlichen Eigenschaften oder für die Verbesserung des Wirksamkeits- und Sicherheitsprofils von Fenfluramin.
Adipositas-Management
In der Vergangenheit wurde Fenfluramin als Teil des Anti-Adipositas-Medikaments Fen-Phen eingesetzt. Es funktionierte durch Erhöhung des Serotoninspiegels, der Stimmung und Appetit reguliert, was zu einem Gefühl der Fülle und einem verringerten Appetit führte . Obwohl es aufgrund von Sicherheitsbedenken vom Markt genommen wurde, kann das Verständnis seines appetitstillenden Mechanismus die Entwicklung neuer Therapien zur Gewichtskontrolle beeinflussen.
Herz-Kreislauf-Forschung
Fenfluramin und seine Verunreinigungen wurden mit Herzklappenkrankheiten und pulmonaler Hypertonie in Verbindung gebracht. Die Erforschung der Mechanismen, durch die Fenfluramin Herzklappen beeinflusst, insbesondere über Serotoninrezeptoren, ist unerlässlich für die Entwicklung sichererer Herz-Kreislauf-Medikamente .
Neurotransmitter-Studien
Die Fähigkeit der Verbindung, an die Serotonin-Wiederaufnahmepumpe zu binden und Serotonin freizusetzen, ist von Interesse in Neurotransmitter-Studien. Diese Wirkung führt zu erhöhten Serotoninspiegeln, die für therapeutische Zwecke bei Erkrankungen im Zusammenhang mit einer Serotonin-Dysregulation genutzt werden können .
Chemische Synthese und Katalyse
Die Forschung zur Synthese von Verbindungen, die strukturell mit Fenfluramin-Verunreinigungen verwandt sind, wie z. B. neuartige Imidazo[1,2-a]pyrimidin-Verbindungen, ist für das Gebiet der chemischen Synthese von Bedeutung. Darüber hinaus ist seine Rolle in der Katalyse, insbesondere bei Reaktionen, die die Bildung von 2-(Sulfooxy)propan-1,2,3-tricarbonsäure beinhalten, bemerkenswert.
Wirkmechanismus
Target of Action
Fenfluramine Impurity, also known as N-Ethyl-1-[2-(trifluoromethyl)phenyl]-2-propanamine, primarily targets the serotonin reuptake pump . This compound also exhibits activity at multiple serotonin receptors, including 5-HT 1A, 5-HT 1D, 5-HT 2A, 5-HT 2B, and 5-HT 2C , as well as a σ1 receptor antagonist .
Mode of Action
Fenfluramine Impurity binds to the serotonin reuptake pump, causing inhibition of serotonin uptake and release of serotonin . The increased levels of serotonin lead to greater serotonin receptor activation, which in turn enhances serotoninergic transmission in the centers of feeding behavior located in the hypothalamus . This suppresses the appetite for carbohydrates .
Biochemical Pathways
The biochemical pathways affected by Fenfluramine Impurity primarily involve the serotonergic system . By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, leading to enhanced activation of serotonin receptors . This modulation of neurotransmission is key to Fenfluramine Impurity’s effectiveness in treating pharmacoresistant seizures .
Result of Action
The primary result of Fenfluramine Impurity’s action is the reduction of seizure frequency, amelioration of comorbidities, and potentially reducing risk of sudden unexpected death in epilepsy (SUDEP) in patients with Dravet syndrome and Lennox-Gastaut syndrome, among other rare epilepsies . This is achieved through its unique mechanism of action involving dual-action sigma-1 receptor and serotonergic activity .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N/c1-3-16-9(2)8-10-6-4-5-7-11(10)12(13,14)15/h4-7,9,16H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXHYVPQOWESNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




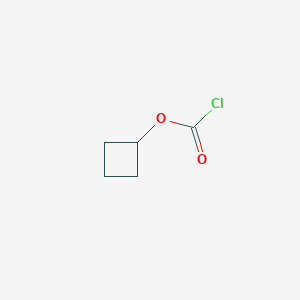
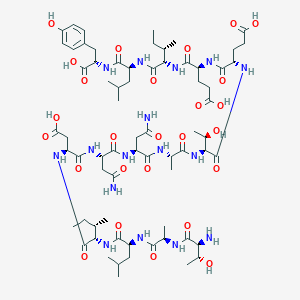
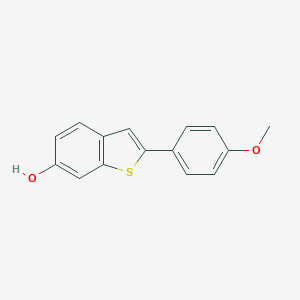
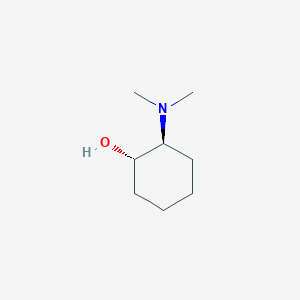
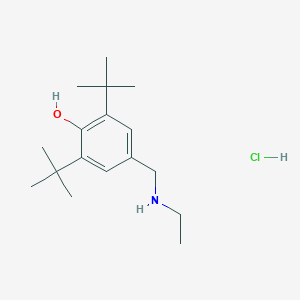

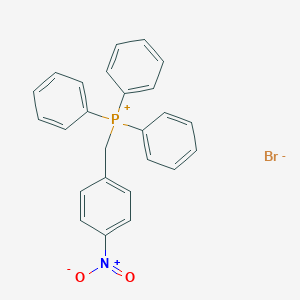
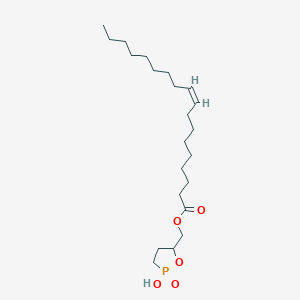
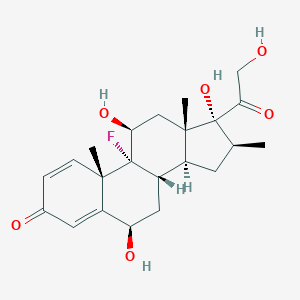

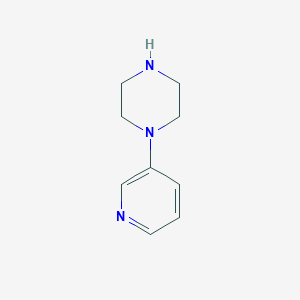
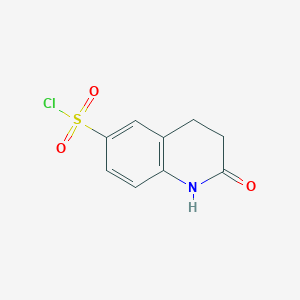
![4-(6-{[(1s)-1-(Hydroxymethyl)-2-Methylpropyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzonitrile](/img/structure/B109614.png)